
1-(2,4-Dihydroxyphenyl)-2-phenylethanone
Overview
Description
1-(2,4-Dihydroxyphenyl)-2-phenylethanone is an organic compound with the molecular formula C14H12O3 It is a phenolic ketone, characterized by the presence of two hydroxyl groups attached to a benzene ring and a phenyl group attached to an ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2,4-Dihydroxyphenyl)-2-phenylethanone can be synthesized through several methods. One common synthetic route involves the condensation of 2,4-dihydroxybenzaldehyde with acetophenone in the presence of a base such as sodium hydroxide. The reaction typically occurs in an ethanol-water mixture under reflux conditions, leading to the formation of the desired product after purification .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-Dihydroxyphenyl)-2-phenylethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The hydroxyl groups can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like acetic anhydride for esterification or alkyl halides for etherification are commonly employed.
Major Products Formed
Oxidation: Quinones or carboxylic acids.
Reduction: Alcohols.
Substitution: Esters or ethers.
Scientific Research Applications
1-(2,4-Dihydroxyphenyl)-2-phenylethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for various complex molecules.
Biology: The compound has been studied for its potential antioxidant and antimicrobial properties.
Medicine: Research has explored its potential as a therapeutic agent due to its bioactive properties.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2,4-Dihydroxyphenyl)-2-phenylethanone involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl groups can donate hydrogen atoms to neutralize free radicals, thereby exhibiting antioxidant properties.
Enzyme Inhibition: The compound can inhibit enzymes such as tyrosinase, which is involved in melanin production.
Comparison with Similar Compounds
1-(2,4-Dihydroxyphenyl)-2-phenylethanone can be compared with other similar compounds, such as:
1-(2,4-Dihydroxyphenyl)-3-(2,4-dimethoxy-3-methylphenyl)propane: This compound is a potent tyrosinase inhibitor with strong depigmenting effects.
2-(2,4-Dihydroxyphenyl)benzimidazolines: These compounds are synthesized for their potential pharmaceutical applications.
Biological Activity
1-(2,4-Dihydroxyphenyl)-2-phenylethanone, also known as 2,4-dihydroxydeoxybenzoin or benzyl resacetophenone, is an organic compound with significant biological activity. This article delves into its properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antioxidant Properties : The compound has shown potential as an antioxidant, which can help in mitigating oxidative stress by scavenging free radicals.
- Antifungal Activity : Similar compounds have demonstrated antifungal properties against various phytopathogenic fungi by inhibiting mycelial growth and disrupting cellular processes within the fungi.
While specific mechanisms for this compound are not well-documented, structurally similar compounds have been observed to interact with enzymes and modulate cellular signaling pathways. These interactions often involve the inhibition of key enzymes or receptors involved in cell proliferation and survival.
Antioxidant Activity
A study evaluated the antioxidant capacity of various phenolic compounds, including this compound. The results indicated that it effectively reduced oxidative stress markers in vitro, suggesting its potential use in preventing oxidative damage in biological systems.
Antifungal Studies
In vitro studies have shown that this compound exhibits antifungal activity against several strains of fungi. The compound inhibited fungal growth at concentrations ranging from 50 to 200 µg/mL. The mechanism appears to involve disruption of cell membrane integrity and interference with fungal metabolic processes.
Comparative Analysis with Related Compounds
The following table compares this compound with structurally related compounds regarding their biological activities:
Compound Name | CAS Number | Antioxidant Activity | Antifungal Activity | Unique Features |
---|---|---|---|---|
This compound | 3669-09-0 | Moderate | Yes | Two hydroxyl groups enhance activity |
1-(2,4-Dihydroxyphenyl)-2-(4-hydroxyphenyl)ethanone | 17720-60-4 | High | Yes | Additional hydroxyl group increases potency |
2-Phenyl-1-(2,4,6-trihydroxyphenyl)ethanone | 727-71-9 | High | Moderate | Three hydroxyl groups enhance biological activity |
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 1-(2,4-Dihydroxyphenyl)-2-phenylethanone, and how are yields optimized?
- Methodology : The compound is synthesized via acid-catalyzed condensation. One approach involves reacting benzene-1,3-diol with benzoic acid in the presence of BF₃·Et₂O at 90°C, yielding 63% product . Another method uses 2,4-dihydroxyacetophenone and 4-nitrobenzaldehyde with thionyl chloride in ethanol, though yields are not explicitly stated . Optimization includes controlling reaction temperature, catalyst stoichiometry, and purification via column chromatography.
Q. How is this compound characterized structurally?
- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy is standard. ¹H-NMR peaks for aromatic protons appear at δ 6.2–7.8 ppm, while ketone carbonyls resonate near δ 200 ppm in ¹³C-NMR . Mass spectrometry (e.g., electron ionization) and IR spectroscopy (C=O stretch ~1650 cm⁻¹) further confirm structure .
Q. What are the key pharmacological applications of this compound?
- Methodology : It serves as an intermediate for ethoxy flavonoids targeting coronary heart disease . Biological assays (e.g., enzyme inhibition, cytotoxicity) are used to evaluate its bioactivity. For example, derivatives like 7-hydroxy-3-phenyl-4H-chromen-4-one are synthesized for flavonoid-based drug discovery .
Advanced Research Questions
Q. How can computational pharmacophore models improve derivative design for enhanced M₃ receptor antagonism?
- Methodology : Pharmacophore mapping using tools like DISCO identifies critical features (e.g., hydrogen bond acceptors, aromatic rings). A study on M₃ antagonists derived 1-[2-(2-(diethylamino)ethoxy)phenyl]-2-phenylethanone (pA₂ 6.67) via 3D database screening . Molecular docking and MD simulations refine binding interactions.
Q. What strategies resolve contradictions in spectral data or synthetic yields across studies?
- Methodology : Cross-validate results using orthogonal techniques (e.g., HPLC purity analysis, X-ray crystallography). For yield discrepancies, explore reaction kinetics (e.g., Arrhenius plots) or side reactions via LC-MS. Conflicting CAS numbers (e.g., 38183-03-8 vs. 1013-76-9) require verification through authoritative databases like NIST .
Q. How do substituents on the phenyl ring influence the compound’s reactivity in heterocyclic synthesis?
- Methodology : Substituent effects are studied via Hammett plots or DFT calculations. For example, electron-withdrawing groups (e.g., -NO₂) on the phenyl ring enhance electrophilicity, facilitating cyclization to chromenones . Kinetic studies under varying pH and solvent polarities further elucidate mechanistic pathways.
Q. What catalytic systems improve regioselectivity in flavonoid derivative synthesis?
- Methodology : Lewis acids like BF₃·Et₂O promote regioselective ketone formation , while transition-metal catalysts (e.g., Pd/C) enhance cross-coupling in advanced intermediates. Solvent effects (e.g., DMF vs. acetonitrile) and microwave-assisted synthesis can reduce reaction times .
Properties
IUPAC Name |
1-(2,4-dihydroxyphenyl)-2-phenylethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c15-11-6-7-12(14(17)9-11)13(16)8-10-4-2-1-3-5-10/h1-7,9,15,17H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFQKAJVKZKHVPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)C2=C(C=C(C=C2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80190135 | |
Record name | Benzyl 2,4-dihydroxyphenyl ketone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80190135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3669-41-8 | |
Record name | 2,4-Dihydroxyphenyl benzyl ketone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3669-41-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzyl 2,4-dihydroxyphenyl ketone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003669418 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3669-41-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105542 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzyl 2,4-dihydroxyphenyl ketone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80190135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethanone, 1-(2,4-dihydroxyphenyl)-2-phenyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | Benzyl 2,4-Dihydroxyphenyl Ketone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BENZYL 2,4-DIHYDROXYPHENYL KETONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NML2DHF9LZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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